

Application Notes and Protocols: SGC2085

Treatment of HEK293 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SGC2085

Cat. No.: B610811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC2085 is a potent and selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it targets lysine 79 of histone H3 (H3K79), a residue located within the globular core of the histone. The methylation of H3K79 is generally associated with active transcription. Dysregulation of DOT1L activity has been implicated in certain types of cancer, particularly MLL-rearranged leukemias.

SGC2085 acts as a chemical probe to investigate the biological functions of DOT1L and to validate it as a therapeutic target.

Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical research due to their ease of growth and high transfection efficiency. These cells serve as a valuable tool for studying cellular signaling pathways and the effects of small molecule inhibitors. This document provides detailed protocols for treating HEK293 cells with **SGC2085**, assessing its impact on cell viability, and analyzing the downstream effects on H3K79 methylation.

Data Presentation

The following tables present example data that could be generated from the described experimental protocols.

Table 1: Effect of **SGC2085** on HEK293 Cell Viability (IC50 Determination)

SGC2085 Concentration (µM)	Percent Viability (48h)	Standard Deviation
0 (DMSO Control)	100	5.2
0.1	98.1	4.8
0.5	92.5	6.1
1	85.3	5.5
5	60.7	7.3
10	48.9	6.8
25	25.1	4.9
50	10.2	3.1

Note: Data are representative examples.

Table 2: Quantification of H3K79 Dimethylation (H3K79me2) Levels Following **SGC2085** Treatment

Treatment (24h)	H3K79me2 / Total H3 (Normalized Ratio)	Standard Deviation
DMSO Control	1.00	0.12
SGC2085 (1 µM)	0.65	0.09
SGC2085 (5 µM)	0.31	0.05
SGC2085 (10 µM)	0.12	0.03

Note: Data are representative examples based on densitometric analysis of Western blots.

Experimental Protocols

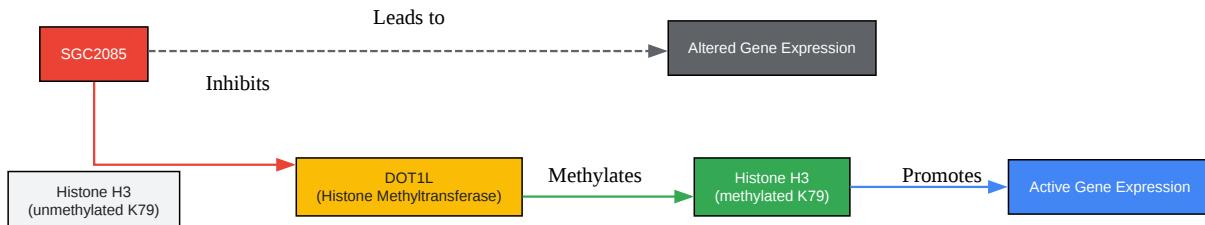
Protocol 1: HEK293 Cell Culture

- Cell Line: HEK293 (ATCC® CRL-1573™).
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells when they reach 80-90% confluence. Wash with phosphate-buffered saline (PBS), detach with a brief incubation in 0.25% Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.

Protocol 2: SGC2085 Treatment

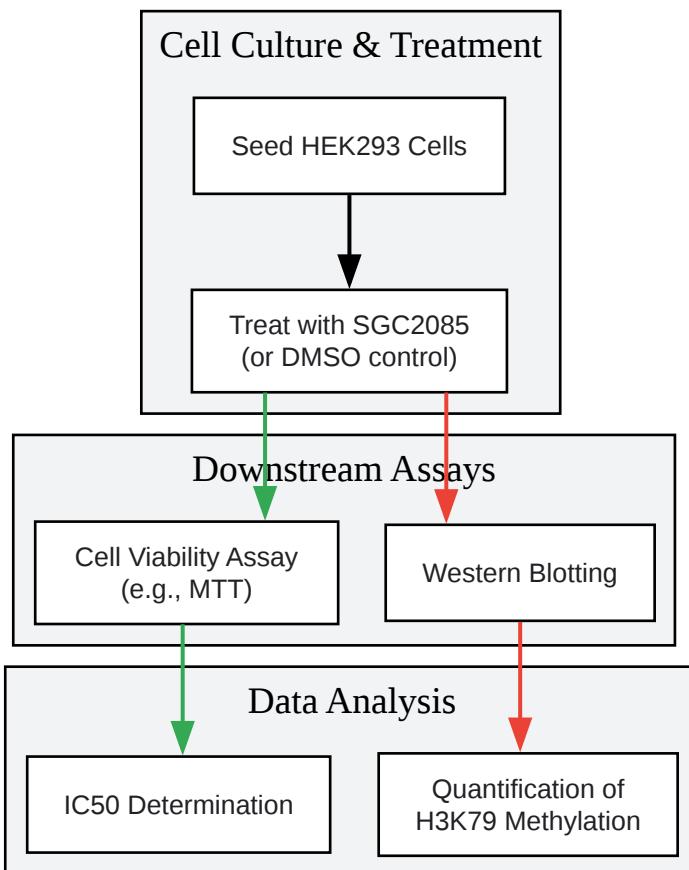
- Stock Solution Preparation: Prepare a 10 mM stock solution of **SGC2085** in dimethyl sulfoxide (DMSO). Store at -20°C.
- Cell Seeding: Seed HEK293 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere overnight.
- Treatment: The following day, replace the medium with fresh culture medium containing the desired concentrations of **SGC2085**. Prepare a vehicle control with the same final concentration of DMSO.
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 3: Cell Viability Assay (MTT Assay)


- Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
- Treatment: Treat cells with a serial dilution of **SGC2085** (e.g., 0.1 to 50 µM) and a DMSO vehicle control for 48 hours.

- MTT Addition: Add 10 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Protocol 4: Western Blotting for H3K79 Methylation


- Cell Lysis: After treatment with **SGC2085** for 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 μ g) on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K79me2 (or other methylation states) and total Histone H3 (as a loading control) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Perform densitometric analysis to quantify the levels of H3K79me2 relative to total H3.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **SGC2085**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **SGC2085** treatment.

- To cite this document: BenchChem. [Application Notes and Protocols: SGC2085 Treatment of HEK293 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610811#sgc2085-treatment-of-hek293-cells\]](https://www.benchchem.com/product/b610811#sgc2085-treatment-of-hek293-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com